Comprehensive Physicochemical and Synthetic Profiling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol
Comprehensive Physicochemical and Synthetic Profiling of (6-Bromo-2-pyridyl)-cyclopropyl-methanol
Executive Summary
(6-Bromo-2-pyridyl)-cyclopropyl-methanol —formally designated by IUPAC as (6-Bromopyridin-2-yl)(cyclopropyl)methanol (CAS: 1958102-34-5)[1]—is a highly specialized heterocyclic building block utilized extensively in modern oncology drug discovery. This whitepaper provides an in-depth technical analysis of its physicochemical properties, mechanistic synthetic pathways, and its critical role as an intermediate in the development of Wee1 kinase inhibitors[2].
Structural Nomenclature and Medicinal Chemistry Significance
The architecture of (6-Bromopyridin-2-yl)(cyclopropyl)methanol is intentionally designed to offer three modular advantages in structure-activity relationship (SAR) optimization:
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6-Bromopyridine Core: The bromine atom at the C6 position serves as a highly reactive electrophilic handle. It is primed for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig amination), allowing chemists to rapidly elaborate the core into complex macrocycles or polycyclic systems.
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Cyclopropyl Ring: Acting as a bioisostere for aliphatic alkyl groups (like an isopropyl group), the cyclopropyl ring imparts superior metabolic stability. It resists Cytochrome P450 (CYP)-mediated oxidation while rigidifying the local conformational space to enhance target binding affinity.
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Secondary Carbinol (Methanol Derivative): The hydroxyl group provides a critical hydrogen-bond donor/acceptor site, frequently utilized to anchor the resulting drug molecule within the ATP-binding pocket of target kinases.
Physicochemical Properties
The following table summarizes the core quantitative data and predicted physicochemical properties critical for formulation and synthetic planning.
| Property | Value |
| IUPAC Name | (6-Bromopyridin-2-yl)(cyclopropyl)methanol |
| CAS Registry Number | 1958102-34-5 |
| Molecular Formula | C9H10BrNO |
| Molecular Weight | 228.09 g/mol |
| Exact Mass | 226.99 Da |
| Topological Polar Surface Area (TPSA) | 33.12 Ų |
| Predicted LogP | ~2.1 |
| Hydrogen Bond Donors / Acceptors | 1 / 2 |
| Physical State (Standard Conditions) | Crystalline Solid |
Synthetic Methodology and Mechanistic Pathways
The most robust, scalable route to synthesize this secondary alcohol is via the nucleophilic addition of a Grignard reagent to a functionalized pyridinecarboxaldehyde.
Grignard addition workflow for synthesizing (6-Bromopyridin-2-yl)(cyclopropyl)methanol.
Causality in Experimental Design
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Solvent Selection (Anhydrous THF): Tetrahydrofuran is critical because its oxygen lone pairs coordinate with the magnesium atom of the Grignard reagent. This stabilizes the nucleophile and prevents Schlenk equilibrium shifts that could precipitate the active species.
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Temperature Control (0 °C to RT): The nucleophilic attack on the aldehyde is highly exothermic. Initiating the reaction at 0 °C suppresses side reactions such as pinacol coupling or general thermal decomposition.
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Quenching Strategy (Aqueous NH₄Cl): A mild, buffered acid is required to protonate the magnesium alkoxide intermediate. Using strong acids (like HCl) risks dehydrating the newly formed secondary alcohol or protonating the pyridine nitrogen, which would severely complicate the extraction process.
Detailed Experimental Protocol
Self-Validating Workflow for the Synthesis of (6-Bromopyridin-2-yl)(cyclopropyl)methanol:
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Preparation: Flame-dry a 250 mL round-bottom flask under vacuum, then purge with Argon to establish a strictly inert atmosphere. Causality: Moisture must be rigorously excluded to prevent the premature protonation and destruction of the Grignard reagent.
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Reagent Solubilization: Dissolve 6-bromo-2-pyridinecarboxaldehyde (10.0 mmol, 1.0 equiv) in 50 mL of anhydrous THF. Stir magnetically and cool the vessel to 0 °C using an ice-water bath.
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Nucleophilic Addition: Via a syringe pump, add cyclopropylmagnesium bromide (0.5 M in THF, 12.0 mmol, 1.2 equiv) dropwise over 30 minutes.
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Validation Check: A distinct color change (often from pale yellow to deep orange) indicates the successful formation of the tetrahedral magnesium alkoxide intermediate.
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Reaction Propagation: Maintain stirring at 0 °C for 1 hour, then remove the ice bath and allow the system to warm to room temperature (20–25 °C) for an additional 2 hours.
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Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using Silica gel, Hexanes/EtOAc (3:1), and UV visualization at 254 nm. The reaction is complete when the starting material spot is entirely consumed.
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Quenching: Recool the flask to 0 °C. Slowly add 20 mL of saturated aqueous NH₄Cl dropwise. Caution: Vigorous gas evolution and a secondary exotherm may occur.
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Extraction & Workup: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
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Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution 10% to 30% EtOAc in Hexanes) to afford the pure product.
Applications in Oncology Drug Development
A primary application of (6-Bromopyridin-2-yl)(cyclopropyl)methanol is its utilization as a core precursor in the synthesis of Wee1 kinase inhibitors [2]. Wee1 is a critical tyrosine kinase that regulates the G2-M cell cycle checkpoint. In p53-deficient tumors, cancer cells rely heavily on this G2-M checkpoint to pause the cell cycle and repair DNA damage caused by genotoxic chemotherapy.
By inhibiting Wee1, compounds derived from this building block abrogate the G2-M checkpoint. This forces cancer cells with unrepaired DNA damage into premature mitosis, ultimately leading to mitotic catastrophe and apoptosis[3].
Wee1 Kinase signaling pathway and the mechanism of action for Wee1 inhibitors.
References
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Accela ChemBio. "(6-Bromopyridin-2-yl)(cyclopropyl)methanol Product Data (CAS: 1958102-34-5)". Source: Accela ChemBio. URL:[Link]
- Nuvation Bio Inc. "Heterocyclic compounds and uses thereof (WO2020210380A1)". Source: Google Patents.
- Merck Sharp & Dohme LLC. "Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof (US20200377520A1)". Source: Google Patents.
Sources
- 1. N/A,2-(2,6-Dibromo-4-fluorophenyl)-2-(hydroxymethyl)-1,3-propanediol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. WO2020210380A1 - Heterocyclic compounds and uses thereof - Google Patents [patents.google.com]
- 3. US20200377520A1 - Macrocyclic derivative of pyrazol[3,4-d]pyrimidin-3-one, pharmaceutical composition and use thereof - Google Patents [patents.google.com]
(Note: Image is a representation of the reaction scheme)




